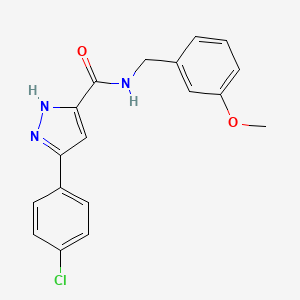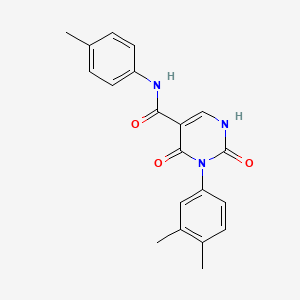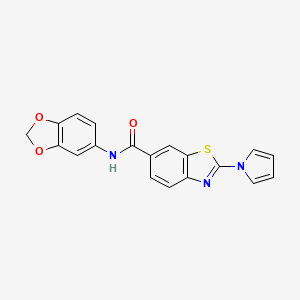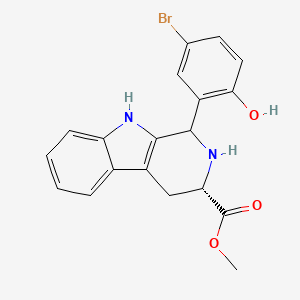
5-(4-chlorophenyl)-N-(3-methoxybenzyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a pyrazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone is substituted with a chlorophenyl group.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where the methoxyphenylmethyl chloride reacts with the pyrazole derivative.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide
- 3-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide
- 3-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-2-carboxamide
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide lies in its specific substitution pattern and the presence of both chlorophenyl and methoxyphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H16ClN3O2 |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H16ClN3O2/c1-24-15-4-2-3-12(9-15)11-20-18(23)17-10-16(21-22-17)13-5-7-14(19)8-6-13/h2-10H,11H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
IUVVHCRJZVXGIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-2-{[(3-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one](/img/structure/B14976732.png)
![N-(3,5-dimethylphenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B14976746.png)
![N-(4-{[4-(4-methylquinolin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B14976749.png)
![6-[(2-Ethoxyphenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14976751.png)
![2-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B14976753.png)
![N~4~-(4-chlorophenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14976755.png)
![3-(3-chlorophenyl)-7-(2,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B14976760.png)
![3-(4-chlorophenylsulfonyl)-N-cyclohexylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14976770.png)



![N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B14976821.png)

![N-(2-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B14976832.png)
